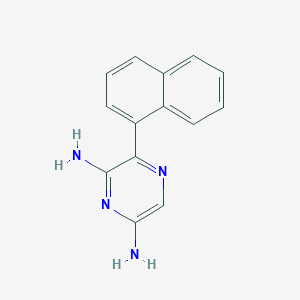![molecular formula C14H21NO3S B12564289 N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine CAS No. 194287-88-2](/img/structure/B12564289.png)
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethylsulfanyl group, a methoxyphenyl group, and an L-alanine backbone, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine typically involves the reaction of L-alanine with 2-(ethylsulfanyl)ethylamine and 4-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, such as catalysts and sensors.
作用机制
The mechanism of action of N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can interact with thiol groups in proteins, affecting their function. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity to various targets. The L-alanine backbone provides structural stability and facilitates the compound’s incorporation into biological systems.
相似化合物的比较
Similar Compounds
Similar compounds to N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine include:
- N-[2-(Methylsulfanyl)ethyl]-N-(4-methoxyphenyl)-L-alanine
- N-[2-(Ethylsulfanyl)ethyl]-N-(4-hydroxyphenyl)-L-alanine
- N-[2-(Ethylsulfanyl)ethyl]-N-(4-methoxyphenyl)-D-alanine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
194287-88-2 |
|---|---|
分子式 |
C14H21NO3S |
分子量 |
283.39 g/mol |
IUPAC 名称 |
(2S)-2-[N-(2-ethylsulfanylethyl)-4-methoxyanilino]propanoic acid |
InChI |
InChI=1S/C14H21NO3S/c1-4-19-10-9-15(11(2)14(16)17)12-5-7-13(18-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI 键 |
NPRPUJRMNDVSCQ-NSHDSACASA-N |
手性 SMILES |
CCSCCN(C1=CC=C(C=C1)OC)[C@@H](C)C(=O)O |
规范 SMILES |
CCSCCN(C1=CC=C(C=C1)OC)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


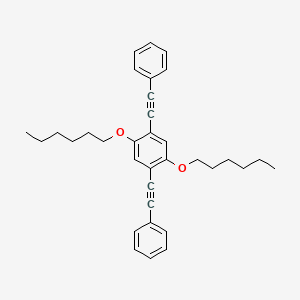
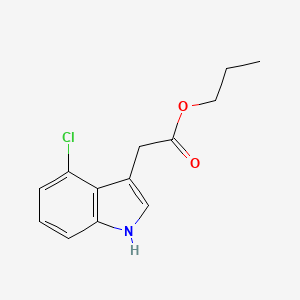
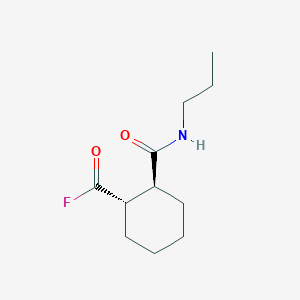
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
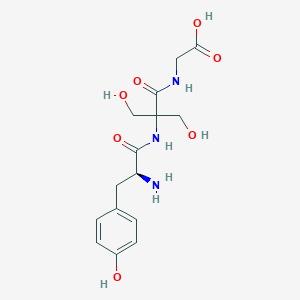

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
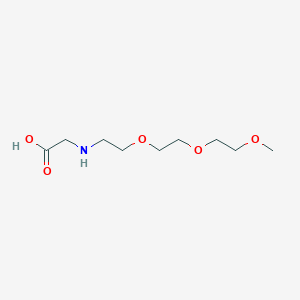
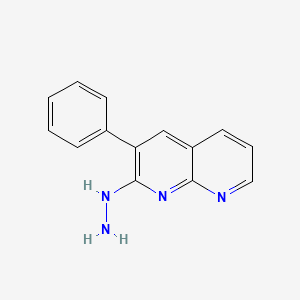
![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
